molecular formula C11H11NO3 B11045426 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11045426
M. Wt: 205.21 g/mol
InChI Key: UTFMZTXSVPLLAU-UHFFFAOYSA-N
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Description

4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the benzoxazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzoxazepine ring system imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ortho-aminophenol derivative with an appropriate carboxylic acid derivative, followed by cyclization to form the benzoxazepine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazepine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl group in 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione may impart unique properties, such as increased lipophilicity, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-ethyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C11H11NO3/c1-2-12-10(13)7-15-9-6-4-3-5-8(9)11(12)14/h3-6H,2,7H2,1H3

InChI Key

UTFMZTXSVPLLAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=CC=CC=C2C1=O

Origin of Product

United States

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